![molecular formula C10H22OSi B14365198 (1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol CAS No. 90318-90-4](/img/structure/B14365198.png)
(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol is an organic compound that features a silyl protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl→R-O-TBDMS+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, enhancing the properties of final products.
Mechanism of Action
The mechanism by which (1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The silyl group provides steric hindrance, protecting the alcohol group from unwanted reactions. This allows for selective transformations and high yields in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[tert-butyldimethylsilyl]ethanol
- (1S)-1-[tert-butyldimethylsilyl]propanol
- (1S)-1-[tert-butyldimethylsilyl]pentanol
Uniqueness
(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol is unique due to its specific structure, which combines the stability of the silyl group with the reactivity of the but-2-en-1-ol moiety. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
90318-90-4 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-7-8-9(11)12(5,6)10(2,3)4/h7-9,11H,1-6H3/t9-/m0/s1 |
InChI Key |
MJZVISIAHIBXEJ-VIFPVBQESA-N |
Isomeric SMILES |
CC=C[C@@H](O)[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC=CC(O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
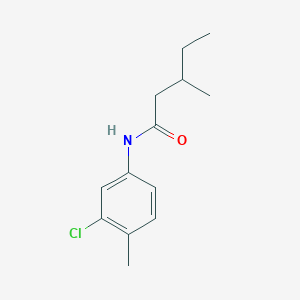
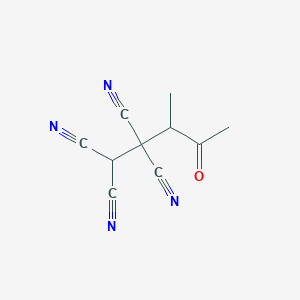
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)


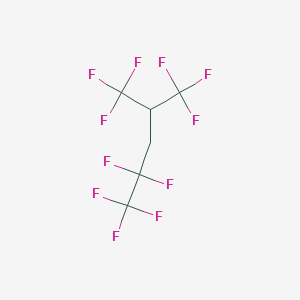
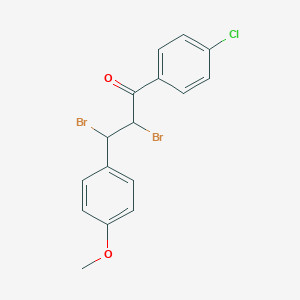
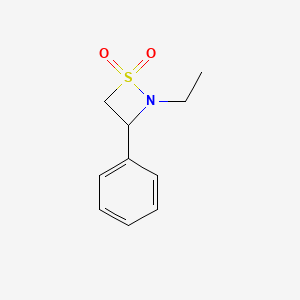
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
